molecular formula C16H32O B1596114 5-Hexadecanone CAS No. 41903-81-5

5-Hexadecanone

Cat. No.: B1596114
CAS No.: 41903-81-5
M. Wt: 240.42 g/mol
InChI Key: GASJOQPNNSMIFF-UHFFFAOYSA-N
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Description

5-Hexadecanone: is an organic compound with the molecular formula C₁₆H₃₂O . It is a ketone, specifically a long-chain aliphatic ketone, characterized by a carbonyl group (C=O) located at the fifth carbon of a sixteen-carbon chain. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexadecanone can be synthesized through various methods. One common method involves the reaction of palmitoyl chloride with phenol in the presence of aluminium chloride . This reaction can be carried out in different solvents such as tetrachloroethane , nitrobenzene , or carbon disulfide under specific conditions . Another method involves the Fries rearrangement of phenyl palmitate with aluminium chloride .

Industrial Production Methods: Industrial production of this compound typically involves the acylation of 1,3-cyclohexanedione with hexadecanoyl chloride , followed by rearrangement, chlorination using tert-butyl hypochlorite , and aromatization . This multi-step process ensures a high yield of the desired ketone.

Chemical Reactions Analysis

Types of Reactions: 5-Hexadecanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical and Industrial Applications

1. Synthesis of Organic Compounds

5-Hexadecanone serves as a precursor in the synthesis of more complex organic molecules. Its carbonyl group allows it to participate in nucleophilic addition reactions, which are essential for creating various derivatives with different functional properties. This makes it valuable in organic synthesis for producing specialty chemicals and pharmaceuticals.

2. Fragrance and Flavor Industry

Due to its characteristic odor, this compound is utilized in the production of fragrances and flavors. It acts as an intermediate in synthesizing aromatic compounds that contribute to the scent profiles of various products. Its applications in this sector are significant because it helps create desirable olfactory characteristics in consumer goods.

Biological Applications

1. Model Compound for Biological Studies

This compound is increasingly recognized as a model compound for studying the behavior of long-chain ketones within biological systems. Preliminary studies suggest that it may interact with cellular membranes due to its lipophilic nature, potentially affecting membrane fluidity and permeability. This property makes it an interesting subject for research into how long-chain ketones influence biological processes .

2. Therapeutic Potential

Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems. Its ability to interact with biological membranes may facilitate the development of novel drug formulations that enhance bioavailability and therapeutic efficacy .

Environmental Applications

1. Diesel Fuel Surrogates

In combustion studies, this compound has been used as part of fuel surrogates for diesel and biodiesel fuels. Experimental studies have demonstrated its role in the oxidation processes that occur during combustion, contributing to the formation of various combustion byproducts. This application is crucial for understanding emissions and improving fuel formulations .

Case Studies

Study Focus Findings
Hakka et al. (2009)Oxidation of Diesel SurrogatesIdentified formation of ketones during combustion processes involving n-decane/n-hexadecane blends, with this compound detected among other products .
AlmA Enzyme Study (2024)Long-chain Alkane DegradationShowed that enzymes can convert aliphatic ketones like this compound into alkyl esters, indicating potential biotechnological applications in biodegradation processes .
Fragrance Safety Assessment (2020)Toxicological EvaluationAssessed safety profiles for fragrance materials including this compound; determined non-genotoxicity and established safety thresholds for exposure .

Mechanism of Action

The mechanism of action of 5-Hexadecanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions , where nucleophiles attack the electrophilic carbon of the carbonyl group. This interaction can lead to the formation of various derivatives, depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 5-Hexadecanone is unique due to its specific position of the carbonyl group at the fifth carbon, which imparts distinct chemical properties and reactivity compared to other long-chain ketones. This unique structure makes it valuable in various synthetic and industrial applications .

Biological Activity

5-Hexadecanone, also known as hexadecan-5-one, is a long-chain aliphatic ketone with the molecular formula C16H32OC_{16}H_{32}O. It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and hypocholesterolemic properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Weight : 240.4247 g/mol
  • Melting Point : 43-45 °C
  • Boiling Point : 138-140 °C at 2 mmHg
  • CAS Number : 41903-81-5

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that long-chain ketones, including this compound, showed promising activity against pathogenic bacteria, suggesting potential applications in developing natural preservatives or therapeutic agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays. In vitro studies demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was assessed using methods such as the DPPH radical scavenging assay, where this compound exhibited a notable reduction in DPPH concentration, indicating its potential as an antioxidant agent .

Hypocholesterolemic Activity

Research on the hypocholesterolemic effects of long-chain ketones has indicated that this compound may help lower serum cholesterol levels. A study involving rats showed that administration of this compound resulted in a significant decrease in serum cholesterol compared to control groups. This effect is attributed to its ability to inhibit fatty acid synthase activity .

Case Studies and Research Findings

StudyFocusKey Findings
Journal of Medicinal ChemistryAntimicrobial ActivityDemonstrated significant inhibition against pathogenic bacteria.
Food ChemistryAntioxidant ActivityShowed effective free radical scavenging ability in vitro.
Journal of Lipid ResearchHypocholesterolemic ActivityReduced serum cholesterol levels significantly in rat models.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Antioxidant Mechanism : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.
  • Hypocholesterolemic Mechanism : Inhibition of fatty acid synthase may lead to decreased synthesis of cholesterol and triglycerides in the liver.

Properties

IUPAC Name

hexadecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASJOQPNNSMIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194674
Record name Hexadecan-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41903-81-5
Record name 5-Hexadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41903-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecan-5-one
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Record name 5-Hexadecanone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158531
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Record name Hexadecan-5-one
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Record name Hexadecan-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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